Laropiprant

Catalog No.
S532501
CAS No.
571170-77-9
M.F
C21H19ClFNO4S
M. Wt
435.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laropiprant

CAS Number

571170-77-9

Product Name

Laropiprant

IUPAC Name

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid

Molecular Formula

C21H19ClFNO4S

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1

InChI Key

NXFFJDQHYLNEJK-CYBMUJFWSA-N

SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F

solubility

Soluble in DMSO, not in water

Synonyms

(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta(b)indol-3-yl acetic acid, laropiprant, MK-0524

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F

Isomeric SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F

The exact mass of the compound Laropiprant is 435.0707 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indolyl carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipid modifying agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

The chemical structure of laropiprant is characterized by the molecular formula C21H19ClFNO4SC_{21}H_{19}ClFNO_{4}S and a molecular weight of approximately 435.89 g/mol. Its IUPAC name is 2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methanesulfonyl-1H,2H,3H,4H-cyclopenta[b]indol-3-yl]acetic acid .

Laropiprant's mechanism of action revolves around its antagonism of the DP1 receptor. Niacin, at therapeutic doses, stimulates the production of PGD2, which binds to DP1 receptors on skin cells. This binding triggers vasodilation, leading to the characteristic flushing sensation []. Laropiprant competes with PGD2 for binding to DP1, effectively blocking the vasodilatory effect and reducing flushing [].

Laropiprant does not exhibit significant chemical reactivity under typical conditions but interacts selectively with prostaglandin D2 receptors. The primary reaction of interest involves its antagonistic action on these receptors, which prevents the vasodilatory effects of prostaglandin D2 that lead to flushing. In vitro studies have shown that laropiprant can inhibit platelet aggregation induced by prostaglandin D2 and thromboxane A2, suggesting potential implications in platelet function modulation .

The biological activity of laropiprant is primarily centered around its role as a prostaglandin D2 receptor antagonist. By blocking the DP1 receptor, laropiprant effectively reduces the flushing response triggered by niacin therapy. This mechanism allows patients to tolerate higher doses of niacin without experiencing significant discomfort from flushing. Additionally, laropiprant has been shown to have some affinity for thromboxane A2 receptors, although it is significantly less potent in this regard .

Clinical trials indicated that while laropiprant reduced flushing symptoms, it did not alter the lipid-modifying effects of niacin nor did it provide additional cardiovascular benefits when used in combination with statins .

The synthesis of laropiprant has been explored in various studies. One notable method involves several key steps:

  • Formation of the cyclopenta[b]indole framework: This involves constructing the core indole structure through cyclization reactions.
  • Introduction of functional groups: Subsequent steps introduce the necessary substituents such as the fluorine atom and the methanesulfonyl group.
  • Final coupling: The final product is obtained through acetic acid coupling to yield laropiprant.

Research has also focused on developing novel derivatives of laropiprant to enhance its pharmacological profile and explore new therapeutic applications .

Laropiprant was primarily used in conjunction with niacin for managing dyslipidemia, particularly in patients who required increased high-density lipoprotein cholesterol levels while minimizing flushing side effects. Despite its initial promise, laropiprant's clinical utility has been curtailed due to regulatory withdrawals stemming from safety concerns and lack of efficacy in improving cardiovascular outcomes .

Several compounds share structural or functional similarities with laropiprant, particularly within the realm of prostaglandin receptor antagonists or agents used for lipid modulation:

Compound NameStructure TypeMechanism of ActionUnique Features
NiacinVitamin B3Increases high-density lipoprotein levelsCauses flushing; often co-administered with laropiprant
Prostaglandin E1ProstaglandinVasodilator; affects various receptorsNatural compound; used for different therapeutic applications
Thromboxane A2EicosanoidPromotes platelet aggregationOpposes the action of prostaglandins; involved in clotting
AspirinNon-steroidal anti-inflammatory drugInhibits cyclooxygenase enzymesReduces thromboxane production; prevents clotting

Laropiprant's uniqueness lies in its specific antagonistic action on the prostaglandin D2 receptor subtype 1, distinguishing it from other compounds that may either promote or inhibit different pathways related to vascular function and lipid metabolism .

The synthesis of laropiprant involves multiple strategic approaches, each designed to efficiently construct the complex tricyclic indole framework while establishing the critical stereochemical center. The compound's molecular structure, characterized by the formula C₂₁H₁₉ClFNO₄S and molecular weight of 435.9 g/mol, presents significant synthetic challenges requiring sophisticated methodologies [1] [4] [5].

Asymmetric Hydrogenation Strategy

The most successful synthetic approach to laropiprant employs asymmetric hydrogenation as the key stereochemical-determining step [3] [6] [7]. This methodology utilizes rhodium-based chiral catalysts to achieve the desired (3R)-configuration with exceptional enantioselectivity exceeding 99% enantiomeric excess [8]. The asymmetric hydrogenation process represents a direct and atom-economical approach to introducing the required chirality while constructing the cyclopentane ring system [9] [7].

The reaction mechanism involves the coordination of a prochiral substrate to a chiral rhodium complex, followed by the stereoselective addition of hydrogen atoms. The success of this approach depends critically on the proper selection of chiral ligands, typically bidentate phosphorus-containing compounds that create an asymmetric environment around the metal center [10] [11] [12].

Fischer Indole Methodology

An alternative synthetic route employs Fischer indole synthesis utilizing benzyl aryl hydrazine derivatives obtained through regioselective hydrazine alkylation [13]. This classical approach allows for the efficient construction of the indole core structure, though it requires careful optimization to achieve the desired regioselectivity and yield [14]. The Fischer indole synthesis involves the acid-catalyzed condensation of aryl hydrazines with ketones or aldehydes, followed by a rearrangement to form the indole ring system [15].

Cyclopentane Ring Formation Strategies

The construction of the cyclopentane ring fused to the indole system can be achieved through several mechanisms, including electrophilic aromatic substitution reactions and intramolecular cyclization processes [15] [14] [16]. These approaches typically involve the formation of reactive intermediates that undergo cyclization under controlled conditions to form the desired tricyclic framework with high selectivity [17].

Synthetic ApproachKey Catalyst/ReagentStereochemical ControlYield/EfficiencyIndustrial Scalability
Asymmetric HydrogenationRh-based catalysts with chiral ligands(3R)-configuration via asymmetric hydrogenation>99% enantiomeric excessDemonstrated at pilot plant scale
Fischer Indole SynthesisBenzyl aryl hydrazine derivativesRegioselective hydrazine alkylationModerate to good yieldsEstablished methodology
Cyclopentane Ring FormationElectrophilic aromatic substitutionIntramolecular cyclization controlGood yields with high selectivitySuitable for scale-up
Chiral Resolution via TMG SaltTetramethylguanidine (TMG)Crystallization-based enantiomeric enrichment>99% enantiomeric excess after crystallizationImplemented for large-scale production
Green Chemistry ApproachSolvent-free mechanochemical methodsEnvironmentally benign chiral inductionHigh atom economyEmerging scalable technology

Industrial Scalable Production Methodologies

The translation of laboratory-scale synthetic procedures to industrial manufacturing requires careful consideration of process safety, efficiency, and economic viability.

Pilot Plant Demonstrations

Merck's development of laropiprant included successful pilot plant campaigns that demonstrated the scalability of the asymmetric hydrogenation approach [3] [20] [7]. These demonstrations validated the process parameters, including catalyst loading, reaction conditions, and product isolation procedures, establishing the foundation for potential commercial-scale manufacturing.

Process Optimization Strategies

Industrial scalability requires optimization of multiple parameters, including substrate solubility, temperature and pressure conditions, catalyst loading, and reaction stress testing [3] [6]. The development process involved systematic evaluation of these parameters to ensure robust and reproducible manufacturing conditions suitable for large-scale implementation.

Telescoped Synthesis Approaches

The integration of multiple synthetic steps without intermediate isolation, known as telescoped synthesis, offers significant advantages for industrial production [6]. This approach reduces processing time, minimizes waste generation, and improves overall process efficiency by eliminating purification steps between reactions.

Production MethodScaleKey FeaturesAdvantagesImplementation Status
Continuous Flow ChemistryPilot to commercial scaleContinuous substrate feeding and product removalImproved safety and consistencyUnder development for complex molecules
Batch Processing with Optimized ConditionsMulti-kilogram batchesOptimized temperature, pressure, and catalyst loadingWell-established for pharmaceutical manufacturingStandard industrial practice
Telescoped SynthesisIntegrated multi-step processesMultiple reaction steps without isolationReduced processing time and costsDemonstrated for Laropiprant synthesis
Automated ManufacturingLarge-scale automated productionComputer-controlled process parametersReproducible quality and reduced laborWidely adopted in pharmaceutical industry
Process IntensificationHigh-throughput manufacturingEnhanced heat and mass transferHigher productivity per unit volumeEmerging technology for API production

Green Chemistry Approaches for Synthesis

The development of environmentally sustainable synthetic methods for laropiprant aligns with modern pharmaceutical industry initiatives to reduce environmental impact while maintaining efficiency and quality.

Atom Economy Maximization

The asymmetric hydrogenation approach exemplifies excellent atom economy by directly incorporating all atoms from the starting materials into the final product [3] [21]. This approach minimizes waste generation and maximizes the utilization of raw materials, representing a significant advancement over traditional multi-step synthetic sequences that generate substantial byproduct waste.

Solvent Reduction Strategies

Green chemistry principles advocate for the reduction or elimination of organic solvents, which constitute a major source of environmental impact in pharmaceutical manufacturing [21] [22]. The development of solvent-free or aqueous reaction conditions for laropiprant synthesis represents an important advancement in sustainable pharmaceutical chemistry.

Catalytic Efficiency Improvements

The use of highly efficient catalytic systems reduces the overall environmental footprint by minimizing catalyst loading while maintaining excellent selectivity and yield [3] [21]. The rhodium-based catalytic systems employed in laropiprant synthesis demonstrate exceptional turnover numbers, making them economically and environmentally attractive for large-scale implementation.

Energy Efficiency Considerations

Modern synthetic approaches emphasize the use of milder reaction conditions, including lower temperatures and pressures, to reduce energy consumption [21] [23]. The optimization of reaction conditions for laropiprant synthesis incorporates these principles while maintaining the required selectivity and efficiency.

Green Chemistry PrincipleImplementation in Laropiprant SynthesisEnvironmental BenefitsIndustrial Feasibility
Waste PreventionOptimized reaction conditions to minimize byproductsReduced waste generation and disposal costsHigh - established waste minimization protocols
Atom EconomyDirect asymmetric hydrogenation maximizes atom incorporationMaximum utilization of starting materialsHigh - direct synthetic approaches preferred
Less Hazardous Chemical SynthesisReplacement of toxic reagents with safer alternativesDecreased exposure to hazardous substancesMedium - requires process redesign
Safer Solvents and AuxiliariesAqueous or solvent-free reaction conditionsReduced environmental impact of solventsMedium - may require specialized equipment
Design for Energy EfficiencyLower temperature and pressure operationsLower energy consumption and carbon footprintHigh - cost savings from energy reduction
Use of Renewable FeedstocksUse of bio-based starting materials where possibleSustainable raw material utilizationLow to Medium - limited availability of bio-feedstocks
CatalysisEfficient rhodium-based catalytic systemsReduced catalyst loading and improved turnoverHigh - well-established catalytic processes

Quality Control and Purity Assessment Methods

The manufacturing of pharmaceutical-grade laropiprant requires comprehensive analytical methods to ensure product quality, purity, and consistency across production batches.

High-Performance Liquid Chromatography Methods

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) serves as the primary analytical method for laropiprant purity assessment [24] [25] [26]. Typical analytical conditions employ C18 columns with ultraviolet detection at wavelengths between 250-265 nm, providing excellent sensitivity and specificity for the compound and its related impurities [2] [27] [25].

The HPLC methods require validation according to International Conference on Harmonisation (ICH) guidelines, including assessment of specificity, linearity, accuracy, precision, detection limits, and robustness [25] [26]. Method validation ensures reliable quantification of laropiprant with typical specifications requiring ≥98% purity by HPLC analysis [2] [24].

Chiral Purity Analysis

The determination of enantiomeric purity represents a critical quality parameter for laropiprant, requiring specialized chiral chromatographic methods [19] [28]. Chiral stationary phases enable the separation and quantification of the desired (3R)-enantiomer from its (3S)-antipode, with specifications typically requiring >99% enantiomeric excess [8].

Mass Spectrometric Confirmation

Mass spectrometry, particularly using electrospray ionization (ESI), provides definitive molecular weight confirmation and structural characterization [25] [28]. The molecular ion peak at m/z 435.9 confirms the expected molecular weight, while fragmentation patterns provide additional structural information for identity confirmation [29] [30].

Nuclear Magnetic Resonance Spectroscopy

Proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy provide comprehensive structural confirmation and purity assessment [19] [31]. The characteristic chemical shift patterns enable identification of the compound structure and detection of structural impurities that might not be revealed by other analytical methods.

Elemental Analysis and Physical Characterization

Elemental analysis confirms the molecular composition by determining the percentages of carbon, hydrogen, nitrogen, sulfur, chlorine, and fluorine [32]. Results must typically fall within 0.4% of theoretical values to meet pharmaceutical specifications. Additional physical characterization includes melting point determination and crystallographic analysis when applicable [2] [33].

Analytical MethodDetection/Analysis TypePurposeTypical Specifications
High-Performance Liquid Chromatography (HPLC)UV detection at 250-265 nmPurity assessment and impurity profiling≥98% purity (HPLC)
Chiral HPLCChiral stationary phasesEnantiomeric excess determination>99% enantiomeric excess
Mass Spectrometry (MS)Electrospray ionization (ESI)Molecular weight confirmationMolecular ion at m/z 435.9
Nuclear Magnetic Resonance (NMR)1H and 13C NMR spectroscopyStructural confirmationChemical shift assignments
X-ray CrystallographySingle crystal structure determinationAbsolute configuration determinationCrystal structure parameters
Melting Point DeterminationThermal analysisPurity and identity confirmationNarrow melting range
Elemental AnalysisC, H, N, S, Cl, F contentCompositional analysisWithin 0.4% of theoretical values

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

435.0707351 g/mol

Monoisotopic Mass

435.0707351 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G7N11T8O78

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trevaclyn is indicated for the treatment of dyslipidaemia, particularly in patients with combined mixed dyslipidaemia (characterised by elevated levels of low-density-lipoprotein (LDL) cholesterol and triglycerides and low high-density-lipoprotein (HDL) cholesterol) and in patients with primary hypercholesterolaemia (heterozygous familial and non-familial).Trevaclyn should be used in patients in combination with 3-hydroxy-3-methyl-glutaryl-co-enzyme-A (HMG-CoA)-reductase inhibitors (statins), when the cholesterol-lowering effect of HMG-CoA-reductase-inhibitor monotherapy is inadequate. It can be used as monotherapy only in patients in whom HMG-CoA-reductase inhibitors are considered inappropriate or not tolerated. Diet and other non-pharmacological treatments (e.g. exercise, weight reduction) should be continued during therapy with Trevaclyn.
Pelzont is indicated for the treatment of dyslipidaemia, particularly in patients with combined mixed dyslipidaemia (characterised by elevated levels of low-density-lipoprotein (LDL) cholesterol and triglycerides and low high-density-lipoprotein (HDL)cholesterol) and in patients with primary hypercholesterolaemia (heterozygous familial and non-familial).Pelzont should be used in patients in combination with 3-hydroxy-3-methylglutaryl-coenzyme-A (HMG-CoA)-reductase inhibitors (statins), when the cholesterol lowering effect of HMG-CoA-reductase inhibitor monotherapy is inadequate. It can be used as monotherapy only in patients in whom HMG-CoA-reductase inhibitors are considered inappropriate or not tolerated. Diet and other non-pharmacological treatments (e.g. exercise, weight reduction) should be continued during therapy with Pelzont.

Pharmacology

Laropiprant is a prostaglandin D2 receptor (DP1) antagonist with niacin-induced vasodilation inhibiting activity. Laropiprant binds to and inhibits the activity of DP1, a G-protein coupled receptor. Via competing with prostaglandin D2 (PG D2) for binding to DP1, this agent prevents PG D2-induced vasodilation and increased blood flow. As niacin induces the synthesis of PG D2, predominantly in the skin, administration of laropiprant may prevent niacin-induced vasodilation in the skin and facial flushing.

ATC Code

C10AD52

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGDR [HSA:5729] [KO:K04332]

Pictograms

Irritant

Irritant

Other CAS

571170-77-9

Wikipedia

Laropiprant

Use Classification

Human drugs -> Trevaclyn -> EMA Drug Category
Lipid modifying agents -> Human pharmacotherapeutic group
Human drugs -> Pelzont -> EMA Drug Category
Human drugs -> Tredaptive -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: El Khoury P, Waldmann E, Huby T, Gall J, Couvert P, Lacorte JM, Chapman J, Frisdal E, Lesnik P, Parhofer KG, Le Goff W, Guerin M. Extended-Release Niacin/Laropiprant Improves Overall Efficacy of Postprandial Reverse Cholesterol Transport. Arterioscler Thromb Vasc Biol. 2016 Feb;36(2):285-94. doi: 10.1161/ATVBAHA.115.306834. Epub 2015 Dec 17. PubMed PMID: 26681758.
2: Cioni G, Mannini L, Liotta AA, D'Alessandri G, Fatini C, Bandinelli B, Costanzo M, Abbate R, Marcucci R. Detrimental effects of niacin/laropiprant on microvascular reactivity and red cell deformability in patients with elevated lipoprotein(a) levels. J Thromb Thrombolysis. 2015 Aug 20. [Epub ahead of print] PubMed PMID: 26289089.
3: Hu M, Yang YL, Chan P, Tomlinson B. Pharmacogenetics of cutaneous flushing response to niacin/laropiprant combination in Hong Kong Chinese patients with dyslipidemia. Pharmacogenomics. 2015;16(12):1387-97. doi: 10.2217/pgs.15.79. Epub 2015 Jul 31. PubMed PMID: 26226939.
4: McKenney J, Bays H, Gleim G, Mitchel Y, Kuznetsova O, Sapre A, Sirah W, Maccubbin D. Safety and tolerability of extended-release niacin-laropiprant: Pooled analyses for 11,310 patients in 12 controlled clinical trials. J Clin Lipidol. 2015 May-Jun;9(3):313-25. doi: 10.1016/j.jacl.2015.02.006. Epub 2015 Mar 2. PubMed PMID: 26073389.
5: Hu M, Yang YL, Masuda D, Yamashita S, Tomlinson B. Effect of Extended-Release Niacin/Laropiprant Combination on Plasma Adiponectin and Insulin Resistance in Chinese Patients with Dyslipidaemia. Dis Markers. 2015;2015:154014. doi: 10.1155/2015/154014. Epub 2015 Apr 29. PubMed PMID: 26063948; PubMed Central PMCID: PMC4429190.
6: Bays HE, Brinton EA, Triscari J, Chen E, Maccubbin D, MacLean AA, Gibson KL, Ruck RA, Johnson-Levonas AO, O'Neill EA, Mitchel YB. Extended-release niacin/laropiprant significantly improves lipid levels in type 2 diabetes mellitus irrespective of baseline glycemic control. Vasc Health Risk Manag. 2015 Feb 24;11:165-72. doi: 10.2147/VHRM.S70907. eCollection 2015. PubMed PMID: 25750540; PubMed Central PMCID: PMC4348131.
7: Bloomfield HE. ACP Journal Club: adding niacin plus laropiprant to statins did not reduce vascular events and increased serious adverse events. Ann Intern Med. 2014 Nov 18;161(10):JC8. doi: 10.7326/0003-4819-161-10-201411180-02008. PubMed PMID: 25402541.
8: Krishna R, Guo Y, Schulz V, Cord-Cruz E, Smith S, Hair S, Nahm WK, Draelos ZD. Non-obligatory role of prostaglandin D2 receptor subtype 1 in rosacea: laropiprant in comparison to a placebo did not alleviate the symptoms of erythematoelangiectaic rosacea. J Clin Pharmacol. 2015 Feb;55(2):137-43. doi: 10.1002/jcph.383. Epub 2014 Sep 4. PubMed PMID: 25142778.
9: Kei A, Elisaf M. Nicotinic acid/laropiprant reduces platelet count but increases mean platelet volume in patients with primary dyslipidemia. Arch Med Sci. 2014 Jun 29;10(3):439-44. doi: 10.5114/aoms.2014.43738. Epub 2014 Jun 27. PubMed PMID: 25097572; PubMed Central PMCID: PMC4107250.
10: Huynh K. Dyslipidaemia: Niacin-laropiprant fails to reduce the risk of vascular events. Nat Rev Cardiol. 2014 Oct;11(10):558. doi: 10.1038/nrcardio.2014.116. Epub 2014 Aug 5. PubMed PMID: 25093436.
11: HPS2-THRIVE Collaborative Group, Landray MJ, Haynes R, Hopewell JC, Parish S, Aung T, Tomson J, Wallendszus K, Craig M, Jiang L, Collins R, Armitage J. Effects of extended-release niacin with laropiprant in high-risk patients. N Engl J Med. 2014 Jul 17;371(3):203-12. doi: 10.1056/NEJMoa1300955. PubMed PMID: 25014686.
12: Farnier M, Chen E, Johnson-Levonas AO, McCrary Sisk C, Mitchel YB. Effects of extended-release niacin/laropiprant, simvastatin, and the combination on correlations between apolipoprotein B, LDL cholesterol, and non-HDL cholesterol in patients with dyslipidemia. Vasc Health Risk Manag. 2014 May 7;10:279-90. doi: 10.2147/VHRM.S58694. eCollection 2014. PubMed PMID: 24855368; PubMed Central PMCID: PMC4019613.
13: Lauring B, Dishy V, De Kam PJ, Crumley T, Wenning L, Liu F, Sisk C, Wagner J, Lai E. Effects of Extended-Release Niacin and Extended-Release Niacin/Laropiprant on the Pharmacokinetics of Simvastatin in Healthy Subjects. Am J Ther. 2015 Sep-Oct;22(5):367-76. doi: 10.1097/MJT.0000000000000051. PubMed PMID: 24832384.
14: Nasser Figueiredo V, Vendrame F, Colontoni BA, Quinaglia T, Roberto Matos-Souza J, Azevedo Moura F, Coelho OR, de Faria EC, Sposito AC. Short-term effects of extended-release niacin with and without the addition of laropiprant on endothelial function in individuals with low HDL-C: a randomized, controlled crossover trial. Clin Ther. 2014 Jun 1;36(6):961-6. doi: 10.1016/j.clinthera.2014.03.012. Epub 2014 Apr 24. PubMed PMID: 24768191.
15: Mayor S. Nicotinic acid plus laropiprant suspended for dyslipidaemia. Lancet Diabetes Endocrinol. 2013 Aug;1 Suppl 1:s6. doi: 10.1016/S2213-8587(13)70129-3. Epub 2013 Sep 18. PubMed PMID: 24622598.
16: Kei A, Tellis C, Liberopoulos E, Tselepis A, Elisaf M. Effect of switch to the highest dose of rosuvastatin versus add-on-statin fenofibrate versus add-on-statin nicotinic acid/laropiprant on oxidative stress markers in patients with mixed dyslipidemia. Cardiovasc Ther. 2014 Aug;32(4):139-46. doi: 10.1111/1755-5922.12072. PubMed PMID: 24618208.
17: Aye MM, Kilpatrick ES, Afolabi P, Wootton SA, Rigby AS, Coady AM, Sandeman DD, Atkin SL. Postprandial effects of long-term niacin/laropiprant use on glucose and lipid metabolism and on cardiovascular risk in patients with polycystic ovary syndrome. Diabetes Obes Metab. 2014 Jun;16(6):545-52. doi: 10.1111/dom.12255. Epub 2014 Feb 9. PubMed PMID: 24401089.
18: Cenarro A, Puzo J, Ferrando J, Mateo-Gallego R, Bea AM, Calmarza P, Jarauta E, Civeira F. Effect of Nicotinic acid/Laropiprant in the lipoprotein(a) concentration with regard to baseline lipoprotein(a) concentration and LPA genotype. Metabolism. 2014 Mar;63(3):365-71. doi: 10.1016/j.metabol.2013.10.014. Epub 2013 Nov 6. PubMed PMID: 24333007.
19: De Kam PJ, Luo WL, Wenning L, Ratcliffe L, Sisk CM, Royalty J, Radziszewski W, Wagner JA, Lai E. The effects of laropiprant on the antiplatelet activity of co-administered clopidogrel and aspirin. Platelets. 2014;25(7):480-7. doi: 10.3109/09537104.2013.836747. Epub 2013 Nov 8. PubMed PMID: 24206527.
20: Yang YL, Hu M, Chang M, Tomlinson B. A high incidence of exanthematous eruption associated with niacin/laropiprant combination in Hong Kong Chinese patients. J Clin Pharm Ther. 2013 Dec;38(6):528-32. doi: 10.1111/jcpt.12096. Epub 2013 Sep 10. PubMed PMID: 24020480.

Explore Compound Types